N-[(3,5-dichlorophenyl)methyl]aniline
Description
Its molecular formula is C₁₃H₁₀Cl₂N, with a molecular weight of 260.13 g/mol. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing noncovalent inhibitors targeting viral proteases, as evidenced by its use in developing SARS-related therapeutics . The synthesis typically involves reductive amination between 3,5-dichlorobenzaldehyde and an aniline derivative, followed by purification via flash chromatography or RP-HPLC .
Properties
Molecular Formula |
C13H11Cl2N |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11Cl2N/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13/h1-8,16H,9H2 |
InChI Key |
ZMTXYVXIVCVYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichlorophenyl)methyl]aniline typically involves the reaction of 3,5-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
N-[(3,5-dichlorophenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-[(3,5-dichlorophenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Role of Dichlorophenyl Group : The 3,5-dichlorophenyl group enhances lipophilicity and binding affinity in biological systems, making it prevalent in agrochemicals (e.g., iprodione ) and pharmaceuticals (e.g., BD 1008 ).
- Toxicity Profile : Substitutents dramatically alter toxicity. NDPS, with a succinimide group, induces nephritis via proximal tubule damage , whereas N-[(3,5-dichlorophenyl)methyl]aniline lacks reported toxicity, likely due to its simpler structure.
- Synthetic Utility : Compared to pesticidal dichlorophenyl-isoxazole derivatives , this compound is more commonly used as a building block in drug discovery rather than a final bioactive agent.
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects : The 3,5-dichloro substitution creates strong electron-withdrawing effects, stabilizing the compound against oxidation. This contrasts with analogs like 3,5-dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline (), where methoxy groups donate electrons, increasing reactivity in nucleophilic environments .
- Solubility : The lack of polar groups in this compound reduces water solubility compared to EPA-listed amides and oxazolidinediones, which contain carbonyl or hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
